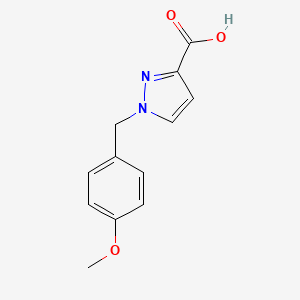

1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIZYQXIZQOTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methoxybenzyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and an acid catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced pyrazole compounds, and various substituted benzyl derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions that include the formation of pyrazole derivatives through condensation reactions. The compound can be synthesized from readily available precursors, making it accessible for further research and applications.

Key Synthetic Pathways:

- Condensation Reactions: The compound is often synthesized via the reaction of hydrazones with various aldehydes or ketones, which leads to the formation of pyrazole rings.

- Functionalization: The introduction of different functional groups can enhance the biological activity of the pyrazole derivatives.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds derived from this structure have been tested against drug-resistant bacteria such as Acinetobacter baumannii, showing minimum inhibitory concentrations as low as 0.78 µg/mL . This suggests potential for developing new antibiotics targeting resistant strains.

Antioxidant Activity

Studies indicate that pyrazole derivatives can act as effective antioxidants. The presence of the methoxy group enhances the electron-donating ability, which is crucial for scavenging free radicals. This property is beneficial in developing therapeutic agents for oxidative stress-related conditions.

Anti-inflammatory Effects

Compounds related to this compound have shown promise in reducing inflammation in various biological models. Their mechanism often involves the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

In agriculture, pyrazole derivatives are being explored for their potential as agrochemicals, particularly in pest control and herbicides. The compound's ability to interact with specific biological targets in pests makes it a candidate for developing safer and more effective agricultural chemicals.

Potential Uses:

- Pesticides: The synthesis of novel pyrazole-based compounds could lead to the development of new pesticides that are less harmful to non-target organisms.

- Herbicides: Research into the herbicidal properties of these compounds may yield new solutions for weed management in crops.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Antioxidant/Anti-inflammatory Activity : Derivatives like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant antioxidant and anti-inflammatory effects, attributed to electron-donating substituents (e.g., benzoyl) that stabilize radical intermediates . The target compound’s 4-methoxybenzyl group may similarly enhance radical scavenging, but direct evidence is lacking.

- Antitumor Potential: 1,5-Diaryl-substituted pyrazole-3-carboxylic acids demonstrate antitumor activity due to improved lipophilicity and steric complementarity with cellular targets . The absence of a 5-aryl group in the target compound may limit its efficacy in this context.

Physicochemical Properties

- Carboxylic Acid vs. Amide : The carboxylic acid group in the target compound increases acidity (pKa ~4–5) compared to carboxamides (pKa ~10–12), influencing solubility and binding interactions .

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms, and potential applications in medicine.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound allows for various functional modifications, enhancing its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with the pyrazole scaffold can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Specifically, derivatives were found to enhance caspase-3 activity, a critical marker of apoptosis, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| This compound | MDA-MB-231 | 10 | Yes |

| Compound A | HepG2 | 5 | Yes |

| Compound B | A549 (Lung Cancer) | 15 | No |

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been well-documented. For example, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that these compounds could reduce inflammation comparable to established anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Reference Drug Inhibition (%) |

|---|---|---|

| This compound | TNF-α: 85% | Dexamethasone: 76% |

| Compound C | IL-6: 90% | Dexamethasone: 86% |

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Studies have reported effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Compound D | Staphylococcus aureus | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : By activating caspases and other apoptotic pathways, these compounds can trigger cell death in cancer cells.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines plays a crucial role in their anti-inflammatory effects.

- Antimicrobial Action : Disruption of bacterial cell wall integrity and inhibition of essential metabolic processes contribute to their antimicrobial efficacy.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a derivative similar to this compound showed significant tumor regression in animal models when administered alongside conventional chemotherapy.

- Chronic Inflammation : A clinical trial evaluated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis, demonstrating reduced joint swelling and pain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.